N-Methyl-2,2-difluoroacetamide
Overview
Description
N-Methyl-2,2-difluoroacetamide is a chemical compound with the molecular formula C3H5F2NO. It is a colorless liquid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Methyl-2,2-difluoroacetamide typically involves the acylation reaction of 2,2-difluoroacetamide. One method includes using 1,1,2,2-tetrafluoroethyl ethyl ether as a raw material, which is oxidized under the conditions of 140-160°C and the action of a catalyst to generate acyl fluoride. This acyl fluoride is then used to prepare the 2,2-difluoroacetamide derivative .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale acylation reactions using efficient catalysts to ensure high yield and purity. The process is designed to be simple and safe, with short reaction times and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-2,2-difluoroacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroacetic acid derivatives, while substitution reactions can produce a variety of substituted acetamides .
Scientific Research Applications
N-Methyl-2,2-difluoroacetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: this compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-Methyl-2,2-difluoroacetamide exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical pathways. For example, it may interact with glutamate receptors, affecting neurotransmission and synaptic plasticity .
Comparison with Similar Compounds
- 2,2-Difluoro-N-methoxy-N-methylacetamide
- 2,2-Difluoroacetamide
Comparison: N-Methyl-2,2-difluoroacetamide is unique due to the presence of both methyl and difluoro groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,2-difluoro-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2NO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSAXWNVAYRRRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549661 | |
Record name | 2,2-Difluoro-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53207-28-6 | |
Record name | 2,2-Difluoro-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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